molecular formula C22H19FN6O4S B3004229 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1019098-22-6

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Número de catálogo: B3004229
Número CAS: 1019098-22-6
Peso molecular: 482.49
Clave InChI: VKABVAAITRBTGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex heterocyclic compound designed for advanced biochemical research. Its structure incorporates a 1,2,4-oxadiazole ring linked to a pyrazole core and an acetamide tail, a design frequently employed in the development of kinase inhibitors (source) . The benzo[1,3]dioxole (piperonyl) group is a known pharmacophore that can enhance binding affinity and metabolic stability (source) . This specific molecular architecture suggests its primary research value lies in the exploration of signal transduction pathways, particularly in oncology and inflammatory disease models. Researchers can utilize this compound as a key chemical probe to investigate the mechanisms of specific kinase targets and to study cellular proliferation and apoptosis. The presence of the methylthio and fluoro-methylphenyl groups further fine-tunes its physicochemical properties and target selectivity. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6O4S/c1-11-3-5-13(8-14(11)23)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKABVAAITRBTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C21H20N6O4SC_{21}H_{20}N_{6}O_{4}S with a molecular weight of 502.9 g/mol. The structure includes several functional groups that may contribute to its biological activity, including an oxadiazole ring and a methylthio group.

PropertyValue
Molecular FormulaC21H20N6O4SC_{21}H_{20}N_{6}O_{4}S
Molecular Weight502.9 g/mol
CAS Number1242935-49-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Mechanisms

A study investigated the anticancer activity of compounds similar to the target compound. It was found that these compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cancer cell lines, respectively. In comparison, the standard drug doxorubicin showed higher IC50 values (7.46 µM for HepG2) . The mechanisms underlying this activity included:

  • EGFR Inhibition : The compounds were found to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis demonstrated that these compounds could cause cell cycle arrest at specific phases.

Table 2: IC50 Values of Related Compounds

CompoundCell LineIC50 (µM)
Compound A (Doxorubicin)HepG27.46
Compound B (Test Compound)HepG22.38
Compound C (Test Compound)HCT1161.54
Compound D (Test Compound)MCF74.52

The biological activity of the compound can be attributed to several key mechanisms:

  • Inhibition of Key Enzymes : The presence of the oxadiazole ring is believed to play a crucial role in inhibiting enzymes involved in cancer cell proliferation.
  • Mitochondrial Pathway Activation : The compound may activate mitochondrial pathways leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
  • Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins associated with cancer progression.

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Bioactivity

Compound Name Oxadiazole Substituent Pyrazole Substituents Acetamide Terminal Group Reported Bioactivity/Properties
Target Compound Benzo[d][1,3]dioxol-5-yl 5-amino, 3-(methylthio) 3-fluoro-4-methylphenyl Not explicitly reported in evidence
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide 4-Methoxyphenyl 5-amino, 3-(methylthio) 2-chlorobenzyl Improved solubility due to polar 4-methoxy group
BI 665915 (Oxadiazole-containing FLAP inhibitor) Pyridin-4-yl 3-Cyclopropylethyl 2-Aminopyrimidin-5-ylphenyl FLAP IC50 < 10 nM; HWB LTB4 IC50 < 100 nM
Razaxaban (Factor Xa inhibitor) N/A 3-Trifluoromethyl 2-Fluoro-4-dimethylaminomethyl Factor Xa Ki = 0.19 nM; Oral bioavailability >50%

Structure-Activity Relationship (SAR) Insights

  • In FLAP inhibitors, pyridinyl substituents on oxadiazole enhance binding affinity .
  • Pyrazole Modifications : The 3-(methylthio) group in the target compound may confer metabolic stability compared to 3-trifluoromethyl in razaxaban, which enhances target binding but increases plasma protein binding .
  • Acetamide Terminal Groups: The 3-fluoro-4-methylphenyl group in the target compound balances electronegativity and steric hindrance, contrasting with 2-chlorobenzyl in (more lipophilic) or polar aminopyrimidine in (enhanced target engagement).

Pharmacokinetic and Physicochemical Comparisons

  • BI 665915 exhibits low predicted human clearance due to optimized logP and hydrogen-bonding capacity, whereas the target compound’s benzo[d][1,3]dioxole group may increase metabolic resistance but reduce aqueous solubility.
  • Razaxaban demonstrates high oral bioavailability (>50%) attributed to its balanced logD (2.5) and moderate molecular weight (530.5 g/mol).

Gaps and Contradictions

  • Limited bioactivity data for the target compound contrasts with detailed pharmacokinetic profiles of analogues like BI 665915 .

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole and pyrazole cores in this compound?

The synthesis involves multi-step reactions, starting with the condensation of benzo[d][1,3]dioxol-5-yl derivatives with hydroxylamine to form oxadiazole intermediates. Cyclization under acidic conditions (e.g., POCl₃) is critical for oxadiazole formation. The pyrazole core is built via [3+2] cycloaddition, followed by methylthio group introduction using methyl disulfide. Acetylation of the amino group and coupling with 3-fluoro-4-methylphenylamine completes the structure. Key intermediates are verified via NMR and HRMS .

Q. Which spectroscopic techniques are essential for structural validation, and what specific features do they confirm?

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole), methylthio (δ ~2.5 ppm), and acetamide carbonyl (δ ~170 ppm).
  • IR : Identifies NH stretches (3300–3500 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).
  • HRMS : Validates molecular formula (e.g., [M+H]+).
  • X-ray crystallography (if applicable): Provides definitive bond lengths and angles, as seen in related thiazole derivatives .

Q. What preliminary biological assays are recommended to assess therapeutic potential?

Initial screens include:

  • Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinase or protease target assays (e.g., EGFR inhibition). Positive controls (e.g., doxorubicin) and triplicate validation ensure reliability .

Advanced Research Questions

Q. How can computational methods optimize the cyclization step for the 1,2,4-oxadiazole moiety?

Quantum mechanical calculations (DFT) model transition states to predict optimal solvents (e.g., DMF vs. THF) and temperatures. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error. Integrated computational-experimental frameworks, as in ICReDD’s approach, accelerate condition optimization .

Q. How should contradictory data between in vitro cytotoxicity and molecular docking results be resolved?

Discrepancies may arise from poor bioavailability or off-target effects. Strategies include:

  • Binding validation : Surface plasmon resonance (SPR) or ITC to measure binding affinities.
  • Solubility assessment : LogP determination and PAMPA assays to evaluate membrane permeability.
  • Molecular dynamics simulations : Refine docking models by incorporating solvation and protein flexibility .

Q. What mechanistic insights are gained from studying pH-dependent stability of the acetamide and oxadiazole groups?

Hydrolysis studies under acidic/neutral/basic conditions (monitored via HPLC/UV-Vis) reveal degradation pathways. For example:

  • Acid conditions : Cleavage of the acetamide group.
  • Basic conditions : Oxadiazole ring opening. Kinetic profiling (Arrhenius plots) informs formulation strategies to enhance shelf-life .

Q. How can low yields during methylthio group introduction be mitigated?

  • Reagent optimization : Use Lawesson’s reagent or methyl thiocyanate with catalytic Cu(I).
  • Microwave-assisted synthesis : Enhances reaction kinetics (e.g., 80°C, 30 min).
  • Purification : Gradient elution (hexane:EtOAc) on silica gel to isolate the product from disulfide byproducts .

Methodological Considerations

Q. What role does the 3-fluoro-4-methylphenyl group play in pharmacokinetics?

  • Fluorine : Increases metabolic stability via C-F bond resistance to oxidation.
  • Methyl group : Enhances lipophilicity (clogP ~3.5), improving blood-brain barrier penetration. These features are consistent with fluorinated analogs showing prolonged plasma half-lives .

Q. How are structure-activity relationships (SAR) explored for this compound?

  • Analog synthesis : Vary substituents (e.g., replace methylthio with ethylthio or benzyloxy).
  • Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups.
  • 3D-QSAR modeling : Align molecular fields (CoMFA) to correlate structural features with activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.